3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol
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Overview
Description
3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of dichloro, fluoro, hydroxy, and piperazinyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process begins with the acylation of a suitable aromatic compound, followed by nitration to introduce nitro groups. Subsequent reduction of these nitro groups yields the desired amine, which is then further functionalized to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can significantly improve the overall efficiency and safety of the production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.
Scientific Research Applications
3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-fluorobiphenyl-2-amine: Shares similar structural features but differs in its functional groups and applications.
Hexaflumuron: Another compound with dichloro and fluoro groups, used primarily as an insecticide.
Uniqueness
3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827299-61-6 |
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Molecular Formula |
C16H15Cl2FN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3,5-dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol |
InChI |
InChI=1S/C16H15Cl2FN2O2/c17-11-5-9(23)6-12(18)14(11)16-15(20-3-4-21-16)10-2-1-8(22)7-13(10)19/h1-2,5-7,15-16,20-23H,3-4H2 |
InChI Key |
VRRXKJBRBHBCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C(N1)C2=C(C=C(C=C2)O)F)C3=C(C=C(C=C3Cl)O)Cl |
Origin of Product |
United States |
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